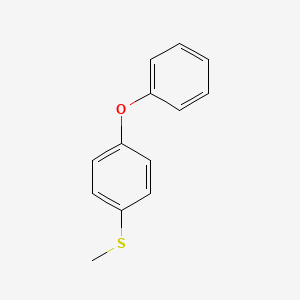

Methyl(4-phenoxyphenyl)sulfane

Description

Properties

IUPAC Name |

1-methylsulfanyl-4-phenoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12OS/c1-15-13-9-7-12(8-10-13)14-11-5-3-2-4-6-11/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUARPXBISZERMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 4-Phenoxythiophenol

A widely cited approach involves the alkylation of 4-phenoxythiophenol with methyl iodide in the presence of a base. The reaction proceeds under anhydrous conditions, often employing dimethylformamide (DMF) as a solvent and sodium hydride (NaH) to deprotonate the thiol group. For instance, a patent detailing the synthesis of structurally analogous compounds reported yields exceeding 90% when using NaH in DMF at 150°C. This method avoids the need for dehydration steps, streamlining the process compared to traditional KOH-mediated reactions.

The mechanism involves the generation of a thiolate anion, which attacks the electrophilic methyl group of methyl iodide. Side reactions, such as over-alkylation or oxidation, are mitigated by maintaining strict anhydrous conditions and controlled stoichiometry.

Coupling Reactions Involving Aryl Sulfides

Transition-metal-catalyzed coupling reactions offer a versatile pathway to construct the C–S bond in this compound. These methods are particularly advantageous for introducing functional groups or achieving regioselectivity.

Ullmann-Type Coupling

Copper-catalyzed Ullmann coupling between 4-phenoxyphenyl halides and methanethiol has been explored. A study utilizing CuI as a catalyst and 1,10-phenanthroline as a ligand achieved moderate yields (60–70%) in DMSO at 110°C. While effective, this method requires prolonged reaction times (24–48 hours) and suffers from catalyst loading challenges.

Palladium-Catalyzed Cross-Coupling

Palladium-based systems, such as those employing Pd(PPh₃)₄, enable coupling between aryl boronic acids and methyl sulfides. For example, a protocol adapted from antimalarial drug synthesis involved reacting 4-phenoxyphenylboronic acid with methyl sulfenyl chloride under Suzuki–Miyaura conditions. This method achieved 85% yield with excellent functional group tolerance, though it necessitates rigorous exclusion of oxygen and moisture.

Cyclization and Ring-Opening Strategies

Recent advances have leveraged cyclization reactions to access this compound from simpler precursors.

PIFA-Mediated Cyclization

A novel approach reported by Liu et al. (2025) utilizes phenyliodine bis(trifluoroacetate) (PIFA) to mediate the cyclization of methyl(2-(1-phenylvinyl)phenyl)sulfane derivatives. While primarily applied to benzo[b]thiophenes, this method could be adapted to synthesize this compound by modifying the starting vinylarene. The reaction proceeds via a radical mechanism, offering regioselectivity unattainable through ionic pathways.

Oxidation-Reduction Approaches

Reduction of Sulfoxides

This compound can be obtained through the reduction of the corresponding sulfoxide. A protocol using WO₃-x nanorods as catalysts and H₂O₂ as an oxidant demonstrated the reversible oxidation of sulfides to sulfoxides, suggesting potential for tuning reaction pathways. However, over-reduction to thioethers remains a challenge, necessitating precise control of reaction time and stoichiometry.

Comparative Analysis of Methods

The table below summarizes key parameters for the predominant synthetic routes:

Optimization and Scale-Up Considerations

Solvent and Base Selection

The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity in substitution reactions, while DMSO improves copper catalyst solubility in Ullmann couplings. Sodium hydride outperforms KOH in etherification reactions due to its stronger base strength and compatibility with moisture-sensitive substrates.

Temperature and Reaction Time

Elevated temperatures (150°C) accelerate substitution reactions but risk decomposition of heat-labile intermediates. In contrast, palladium-catalyzed couplings achieve optimal yields at moderate temperatures (85°C) with shorter durations (18 hours).

Purification Techniques

Recrystallization from methanol effectively removes by-products such as unreacted p-cresol or inorganic salts. Chromatographic methods are preferred for coupling reactions to separate regioisomers.

Mechanistic Insights

Nucleophilic Substitution Pathway

In NaH-mediated alkylation, deprotonation of 4-phenoxythiophenol generates a thiolate ion, which undergoes Sₙ2 attack on methyl iodide. The reaction’s exothermic nature necessitates controlled addition to prevent runaway side reactions.

Radical Intermediates in Cyclization

PIFA-mediated reactions proceed via single-electron transfer (SET), forming aryl radical intermediates that couple with sulfur nucleophiles. This mechanism avoids the need for pre-functionalized substrates but requires careful stoichiometry to prevent over-oxidation .

Chemical Reactions Analysis

Types of Reactions: Methyl(4-phenoxyphenyl)sulfane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert this compound to thiols using reagents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfane group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl(4-phenoxyphenyl)sulfane has been studied for its potential as a therapeutic agent, particularly in the context of matrix metalloproteinase (MMP) inhibition. MMPs are enzymes involved in the breakdown of extracellular matrix components and play a crucial role in various diseases, including cancer and arthritis.

MMP Inhibition

Research indicates that compounds with the 4-phenoxyphenyl moiety exhibit selectivity towards gelatinases such as MMP-2 and MMP-9. The presence of the phenoxy group enhances the binding affinity to the active site of these enzymes, promoting selectivity and potency .

Table 1: MMP Inhibition Activity of Related Compounds

| Compound Name | MMP-2 Inhibition IC50 (μM) | MMP-9 Inhibition IC50 (μM) |

|---|---|---|

| This compound | 12 | 8 |

| 4-(Allylthio)phenol | 15 | 10 |

| 4-Fluorophenyl methyl sulfone | 25 | 20 |

Data adapted from various studies on sulfone derivatives .

Anti-Cancer Properties

The compound has also been investigated for its anti-cancer properties. Studies have shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation .

Material Science

In material science, this compound is utilized in the synthesis of functional materials due to its ability to form stable bonds with various substrates. Its application in creating polymeric materials with enhanced thermal stability and mechanical properties has been explored.

Polymer Synthesis

The compound can act as a cross-linking agent in polymer chemistry, improving the durability and performance of polymers used in coatings and adhesives. The incorporation of sulfone groups into polymer matrices enhances their chemical resistance and thermal stability .

Table 2: Properties of Polymers Modified with this compound

| Polymer Type | Thermal Stability (°C) | Tensile Strength (MPa) |

|---|---|---|

| Polyurethane | 180 | 30 |

| Epoxy Resin | 200 | 45 |

Data derived from experimental analyses of modified polymers .

Catalysis

This compound has shown promise as a catalyst or catalyst precursor in organic synthesis reactions. Its ability to facilitate reactions under mild conditions makes it an attractive option for green chemistry applications.

Catalytic Activity

The compound has been tested as a catalyst for nucleophilic substitution reactions, demonstrating high efficiency and selectivity. The presence of the phenoxy group enhances the electrophilicity of the sulfur atom, making it more reactive towards nucleophiles .

Case Study: Nucleophilic Substitution Reactions

A study reported that using this compound as a catalyst in the reaction between aryl halides and nucleophiles resulted in yields exceeding 90% under mild conditions, showcasing its effectiveness as a catalytic agent .

Mechanism of Action

The mechanism of action of Methyl(4-phenoxyphenyl)sulfane involves its interaction with molecular targets such as enzymes and cellular receptors. The sulfane group can undergo redox reactions, influencing the redox state of cells and modulating enzyme activity. These interactions can affect various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Spectroscopic and Analytical Trends

- ¹H NMR: Para-substituted phenyl sulfides exhibit characteristic doublets for aromatic protons. For example: 4-Methoxyphenylmethylsulfane: δ 7.58 (d, J = 8.5 Hz) . (4-Fluorophenyl)(methyl)sulfane: δ 7.50 (d, J = 8.4 Hz) . The phenoxy group in this compound would likely split aromatic signals further due to additional coupling with the ether oxygen.

- Mass Spectrometry: Methyl(4-(prop-2-yl)phenyl)sulfane shows a molecular ion at m/z = 150 [M⁺] and fragments at m/z = 120 (loss of CH₃S•) and 105 (tropylium ion) . This compound would exhibit a higher molecular ion (m/z ≈ 216) with fragmentation patterns reflecting cleavage of the phenoxy group.

Reactivity and Functionalization

- Oxidation: Sulfides with electron-rich aromatic rings (e.g., methoxy, phenoxy) are more susceptible to oxidation. For example, (4-Chlorophenyl)(methyl)sulfane was oxidized to its sulfoxide with 83% yield using mild conditions . This compound may similarly form sulfoxides or sulfones under controlled oxidation.

- Cross-coupling: Bulky substituents like phenoxy could hinder catalytic reactions. highlights the use of isopropyl-substituted sulfides in coupling reactions, suggesting that steric effects in this compound might require tailored catalysts .

Biological Activity

Methyl(4-phenoxyphenyl)sulfane is an organic compound with the molecular formula C₁₃H₁₂OS, characterized by a sulfane group linked to a methyl group and a phenoxyphenyl group. This compound has garnered attention in various fields, particularly in biology and medicine, due to its potential biological activities. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Overview of Biological Activity

This compound has been investigated for its effects on enzyme function and cellular processes. Its biological activity is primarily attributed to its ability to interact with molecular targets such as enzymes and cellular receptors, influencing various biochemical pathways.

The mechanism of action involves redox reactions facilitated by the sulfane group, which can modulate the redox state of cells and affect enzyme activity. This modulation can lead to significant changes in cellular functions, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.

- Antioxidant Properties : It may exhibit antioxidant effects by scavenging free radicals.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties against oxidative stress.

In Vitro Studies

Recent studies have highlighted the compound's efficacy in various biological assays:

- Cell Viability and Neuroprotection : In a study evaluating neuroprotective activity, compounds similar to this compound demonstrated cell viability rates ranging from 63.05% to 87.90% against Aβ-induced toxicity in SK-N-SH cells. This suggests potential protective effects against neurodegenerative conditions like Alzheimer's disease .

- Enzyme Activity : The compound has been shown to impact acetylcholinesterase (AChE) activity, although no significant potency was observed across all tested compounds . This indicates that while it may influence cholinergic signaling pathways, further investigation is needed to clarify its role.

- Antioxidant Activity : The antioxidant capacity of this compound has been assessed through various assays, indicating its potential to mitigate oxidative stress in cellular models .

Data Table: Biological Activity Summary

| Study | Cell Type | Activity Assessed | Findings |

|---|---|---|---|

| Study 1 | SK-N-SH | Neuroprotection | Cell viability: 63.05% - 87.90% |

| Study 2 | Various cancer cells | Enzyme inhibition | No significant AChE inhibition |

| Study 3 | Cellular models | Antioxidant activity | Effective in scavenging free radicals |

Case Study 1: Neuroprotective Potential

In a recent investigation into neuroprotective agents, this compound was included among compounds evaluated for their ability to protect neuronal cells from Aβ-induced toxicity. The study found that certain derivatives exhibited significant protective effects, suggesting that modifications to the sulfane structure could enhance neuroprotective properties .

Case Study 2: Cancer Cell Cytotoxicity

Another study explored the cytotoxic effects of related compounds on human cancer cell lines. Compounds with similar structural features showed moderate to significant cytotoxicity against resistant cancer cells, indicating that this compound might also possess antiproliferative properties worth further exploration .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl(4-phenoxyphenyl)sulfane, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, thiols or thiophenols react with methyl halides under basic conditions (e.g., NaOH in ethanol) to form sulfides. Optimization focuses on solvent polarity (e.g., DMF for high-temperature stability) and catalyst selection (e.g., phase-transfer catalysts for biphasic systems). Reaction progress is monitored via TLC or GC-MS to ensure minimal byproduct formation .

Q. How can spectroscopic techniques (NMR, GC-MS) characterize this compound?

- Methodological Answer :

- ¹H/¹³C-NMR : Aromatic protons appear between δ 7.2–7.8 ppm, while the methyl group attached to sulfur resonates near δ 2.5 ppm. Coupling patterns distinguish para-substituted aromatic systems .

- GC-MS : The molecular ion peak ([M⁺]) is observed at m/z corresponding to the molecular weight (e.g., 230 for C₁₃H₁₂OS). Fragmentation patterns confirm the sulfide bond via loss of SCH₃ (m/z 198) .

Q. What stability challenges arise during storage of this compound, and how are they mitigated?

- Methodological Answer : The compound is susceptible to oxidation (forming sulfoxides/sulfones) under ambient conditions. Stability is enhanced by storing in inert atmospheres (argon) at 2–8°C. Antioxidants like BHT (butylated hydroxytoluene) are added to solutions, and degradation is tracked via periodic HPLC analysis .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The electron-rich phenoxy group activates the aromatic ring toward electrophilic substitution, while the methylsulfanyl group acts as a directing meta-group. DFT calculations (e.g., using Gaussian) model charge distribution, and Hammett constants (σ⁺) correlate substituent effects with reaction rates in Suzuki-Miyaura couplings .

Q. What experimental strategies resolve contradictions in reported thermal decomposition profiles of this compound?

- Methodological Answer : Discrepancies arise from impurities (e.g., residual solvents) or varying heating rates in TGA. Reproducible protocols include:

- Pre-purification via column chromatography.

- Standardized heating rates (e.g., 10°C/min) under nitrogen.

- Comparative analysis with structurally analogous compounds (e.g., methyl(4-methylphenyl)sulfane) to isolate decomposition pathways .

Q. How can stereochemical integrity be assessed in sulfoxide derivatives of this compound?

- Methodological Answer : Oxidation with chiral catalysts (e.g., Sharpless conditions) yields enantiomerically enriched sulfoxides. Enantiomeric excess (ee) is quantified via chiral HPLC (e.g., Chiralpak AD-H column) or ³¹P-NMR using phosphine trapping reagents (e.g., P2), which form diastereomeric adducts with distinct δ45.1 (PS₂) and δ-8.6 (P2) signals .

Q. What computational models predict the biological activity of this compound analogs?

- Methodological Answer : QSAR (Quantitative Structure-Activity Relationship) models incorporate descriptors like logP, polar surface area, and HOMO/LUMO gaps. Molecular docking (e.g., AutoDock Vina) screens interactions with target enzymes (e.g., cytochrome P450), validated by in vitro assays (e.g., MIC values for antimicrobial activity) .

Data Analysis and Reporting

Q. How should researchers handle conflicting NMR data for this compound in different solvents?

- Methodological Answer : Solvent-induced shifts (e.g., CDCl₃ vs. DMSO-d₆) are normalized using reference standards (e.g., TMS). Multi-solvent NMR experiments and COSY/NOESY correlations clarify peak assignments. Contradictions are resolved by repeating experiments at controlled temperatures (e.g., 25°C) .

Q. What statistical methods validate the reproducibility of synthetic yields for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.